

Aderbasib musculoskeletal toxicity management

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Compound Focus: Aderbasib

CAS No.: 791828-58-5

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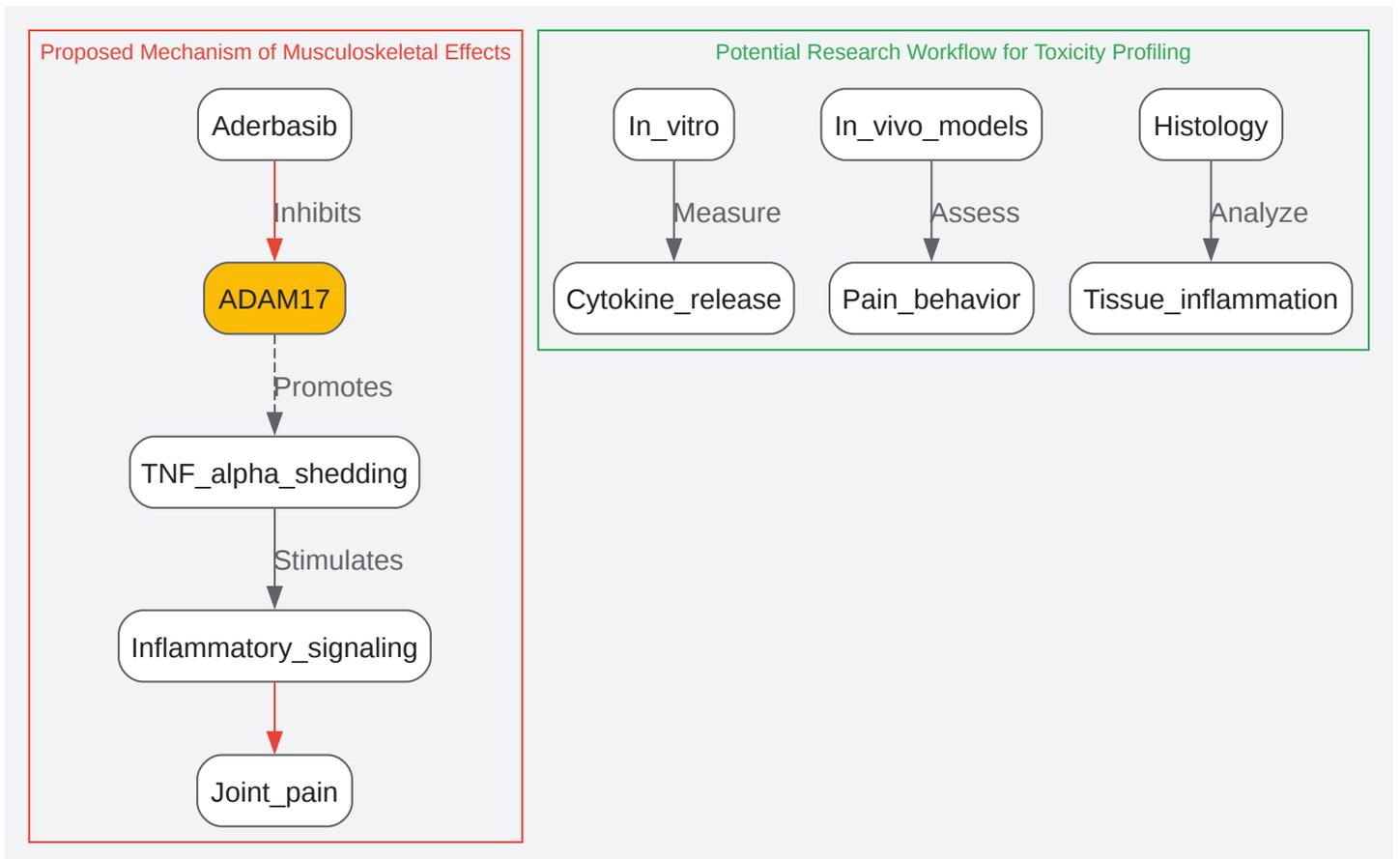
Drug Profile: Aderbasib (INCB7839)

The table below summarizes the core information about **Aderbasib** gathered from the search results.

Attribute	Description
Drug Name	Aderbasib (also known as INCB7839, INCB007839) [1]
Drug Class	Oral, potent sheddase inhibitor; inhibits the ADAM family of proteases, primarily ADAM10 and ADAM17 [1]
Mechanism of Action	Binds to the metalloproteinase domain's active site, inhibiting the "sheddase" activity of ADAM10 and ADAM17. This blocks the cleavage and release of various cell surface proteins, including EGFR ligands and TNF- α , potentially inhibiting tumor cell proliferation [1].
Investigational Uses	Investigated for use in breast cancer and diffuse large B-cell non-Hodgkin lymphoma (in combination with rituximab) [2] [1].
Development Status	Clinical development was terminated in 2011 [1].

Proposed Mechanism and Research Context

While direct evidence is unavailable, the mechanism of **Aderbasib** suggests a plausible hypothesis for musculoskeletal effects. The diagram below illustrates this potential pathway and a general experimental approach for its investigation.



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This proposed mechanism is supported by research on a similar condition, Aromatase Inhibitor-associated Musculoskeletal Syndrome (AIMSS). Studies show that low-estrogen states can lead to an increase in pro-inflammatory cytokines like TNF- α and IL-1 β , which are key drivers of joint pain and inflammation [3]. As

Aderbasib can modulate the shedding of cytokines like TNF- α , a similar inflammatory process is a scientifically grounded area for investigation [4] [2] [5].

Suggested Experimental Approaches for Toxicity Profiling

To systematically investigate **Aderbasib**'s potential musculoskeletal toxicity, you could consider the following experimental strategies:

- **★ In Vitro Models**
 - **Coculture Systems:** Establish cocultures of human peripheral blood mononuclear cells (PBMCs) or macrophages with synovial cells or osteoblasts. Treat with **Aderbasib** and measure the production and release of inflammatory cytokines (e.g., TNF- α , IL-6, IL-1 β) using ELISA or multiplex immunoassays [3].
 - **Cell Viability & Apoptosis:** Assess the direct impact of **Aderbasib** on the viability of bone and cartilage-derived cell lines (e.g., chondrocytes, osteoblasts) using assays like MTT or flow cytometry-based apoptosis detection.
- **★ In Vivo Models**
 - **Rodent Toxicity Studies:** Administer **Aderbasib** to rodents at clinically relevant doses and monitor for behavioral signs of pain (e.g., reduced grip strength, altered gait) [3].
 - **Histopathological Analysis:** Post-study, collect joint (e.g., knee, paw) and bone tissue for histological examination. Look for evidence of inflammation, synovitis, cartilage degradation, or bone resorption [3].
 - **Biomarker Measurement:** Analyze serum from treated animals for biomarkers of inflammation (cytokines), bone resorption (e.g., CTX-I), and cartilage turnover (e.g., COMP) to correlate with histological findings.

Key Information for Researchers

- **Toxicity Data Gap:** A significant gap exists in the published literature regarding the specific musculoskeletal adverse effects of **Aderbasib**.
- **Focus on Mechanism:** Future research should prioritize elucidating the link between ADAM10/17 inhibition by **Aderbasib** and dysregulation of inflammatory pathways in musculoskeletal tissues.

- Learn from Analogues: The well-documented musculoskeletal toxicity of Aromatase Inhibitors (AIMSS) provides a valuable framework for developing hypotheses and experimental designs to study **Aderbasib** [3].

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References

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